(E)-ethyl 3-(pyridin-2-yl)acrylate
Overview
Description
"(E)-ethyl 3-(pyridin-2-yl)acrylate" is a chemical compound with a unique molecular structure and properties, extensively studied in the field of chemistry. Its synthesis and properties are of interest due to their relevance in various chemical applications.
Synthesis Analysis
Synthesis of related compounds has been explored through various methods. One such example includes the synthesis of ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, which was characterized using spectroscopic techniques and quantum chemical calculations (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like 1H and 13C NMR, UV–Visible, FT-IR, and mass spectroscopy. These analyses have helped in understanding the structure and interactions within the molecule (Singh et al., 2013).
Chemical Reactions and Properties
Studies have shown that compounds like ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate exhibit strong electrophilic behavior and reactive sites within the molecule, indicating potential for various chemical reactions (Rawat & Singh, 2015).
Physical Properties Analysis
The physical properties of such compounds are characterized by techniques like photoluminescence, showing behavior in specific regions of the spectrum, and detailed through experimental and quantum chemical approaches (Singh, Rawat & Kumar, 2014).
Chemical Properties Analysis
The chemical properties, like electrophilicity and reactivity descriptors, are analyzed to determine the reactive sites and the potential for forming various heterocyclic compounds. This also includes the study of molecular interactions and bonding energies (Singh, Rawat & Kumar, 2014).
Scientific Research Applications
Chemoselective Synthesis : Dhinakaran, Padmini, and Bhuvanesh (2016) explored its use in the chemoselective synthesis of polysubstituted pyrroles and tetrahydropyridines through one-pot, multicomponent reactions under solvent- and catalyst-free conditions (Dhinakaran, Padmini, & Bhuvanesh, 2016).
Formation of Pyridine Rings : Barabanov, Fedenok, and Shvartsberg (1998) reported its application in forming 4-dialkylamino-2-chlorinated pyridine rings and 2-functionalized 4-dialkylamino- or 4-alkylaminonaphtho[2,3-h]quinoline-7,12-diones (Barabanov, Fedenok, & Shvartsberg, 1998).
Synthesis of Pyrazolyl-Substituted Pyridines : Latif, Rady, and Döupp (2003) used a related compound, ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, for one-pot syntheses of novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines (Latif, Rady, & Döupp, 2003).
Solvent-Free Preparation of Benzimidazole Derivatives : Meziane, Rahmouni, Bazureau, and Hamelin (1998) utilized ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate for the efficient solvent-free preparation of ethyl 1-oxo-1,2dihydro-pyrimido[1,6a]benzimidazoles (Meziane et al., 1998).
Anticancer Activity : Irfan et al. (2021) found that the E, E isomers of (E)-ethyl 3-(pyridin-2-yl)acrylate display higher quantum efficiency, longer fluorescent lifetime, and have significant anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).
Reactivity with Glutathione and Protein : Potter and Tran (1992) studied how ethyl acrylate reacts with glutathione and protein, forming 3-(glutathion-S-yl)ethylpropionate and covalently bound protein adducts (Potter & Tran, 1992).
Crystal Structure Analysis : Zhao, Li, Kang, and Wen (2016) investigated the crystal structure of a related compound, poly(E)-3-(3-(carboxymethoxy)phenyl)acrylic acid, showing helical chains connected to the Co metal (Zhao, Li, Kang, & Wen, 2016).
Electrophilic Properties : Rawat and Singh (2015) examined ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, highlighting its strong electrophile characteristics and suitability for non-linear optical response (Rawat & Singh, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as substituted imidazo[1,2-a]pyridines, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
Similar compounds, like zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, are known to exert their effects by blocking γ-aminobutyric acid receptors . This suggests that (E)-ethyl 3-(pyridin-2-yl)acrylate might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Based on the reported biological activities of similar compounds, it can be inferred that this compound might affect multiple biochemical pathways related to inflammation, viral replication, bacterial growth, and possibly others .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that this compound might exert antibacterial, antifungal, antiviral, and anti-inflammatory effects .
properties
IUPAC Name |
ethyl (E)-3-pyridin-2-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-8H,2H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWMOCBNXFKZOS-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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